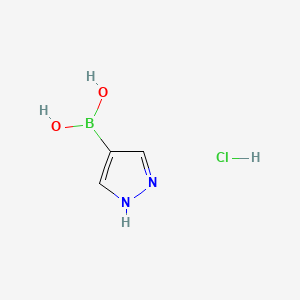

(1H-Pyrazol-4-yl)boronic acid hydrochloride

Descripción general

Descripción

(1H-Pyrazol-4-yl)boronic acid hydrochloride: is a boronic acid derivative with the molecular formula C3H6BClN2O2. It is a valuable compound in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a useful reagent in various chemical transformations .

Mecanismo De Acción

Target of Action

Related compounds such as 1-methyl-1h-pyrazole-4-boronic acid have been used in the synthesis of c-met kinase inhibitors , suggesting that kinases could be potential targets.

Mode of Action

This allows them to modulate the activity of these targets .

Result of Action

Related compounds have shown antipromastigote activity , suggesting potential antimicrobial effects.

Action Environment

It is generally recommended to store the compound in an inert atmosphere at 2-8°c .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-4-yl)boronic acid hydrochloride typically involves the reaction of pyrazole with boronic acid under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction between pyrazole and a boronic acid derivative. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: (1H-Pyrazol-4-yl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert this compound into other boronic acid derivatives.

Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole boronic esters .

Aplicaciones Científicas De Investigación

Chemistry: (1H-Pyrazol-4-yl)boronic acid hydrochloride is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules.

Industry: Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it a valuable reagent in various manufacturing processes .

Comparación Con Compuestos Similares

- Pyrazole-3-boronic acid hydrochloride

- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

- 1-Benzylpyrazole-4-boronic acid pinacol ester

Comparison: (1H-Pyrazol-4-yl)boronic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of ease of synthesis and versatility in various chemical reactions .

Actividad Biológica

(1H-Pyrazol-4-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its role as a pharmacological tool in the development of inhibitors for various therapeutic targets, including kinases and other enzymes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C3H6BClN2O2, with a molecular weight of 140.35 g/mol. It typically appears as a white to off-white crystalline powder, soluble in water and organic solvents.

This compound functions primarily as a reversible inhibitor of certain enzymes, including kinases. The boronic acid group allows for the formation of covalent bonds with target proteins, which can modulate their activity. This compound has been shown to inhibit various kinases such as:

- VEGF (Vascular Endothelial Growth Factor)

- Aurora Kinase

- Rho Kinase (ROCK)

- Janus Kinase 2 (JAK2)

- c-MET

These interactions are crucial for therapeutic applications in cancer treatment and other diseases where these pathways are dysregulated .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For instance, it has been shown to exhibit significant antiproliferative effects against various cancer cell lines through its inhibition of Aurora kinase, which is vital for mitosis.

Table 1: Anticancer Activity Against Various Cell Lines

Inhibition of Kinases

The compound's ability to inhibit kinases makes it a valuable candidate in drug discovery. Research has demonstrated its effectiveness in inhibiting JAK2, which is implicated in several hematological malignancies.

Table 2: Inhibition Potency of Kinases

Case Studies

- Aurora Kinase Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the discovery of novel Aurora kinase inhibitors derived from pyrazole scaffolds, including this compound. The results indicated that these compounds could effectively reduce tumor growth in xenograft models .

- JAK2 Inhibition in Myeloproliferative Neoplasms : Another investigation focused on the application of this compound in treating myeloproliferative neoplasms by inhibiting JAK2 signaling pathways. The study reported significant reductions in cell viability and proliferation rates in affected cell lines .

Safety and Toxicity

While promising, the safety profile of this compound must be considered. Toxicity studies indicate moderate skin and eye irritation potential; thus, appropriate handling precautions are recommended .

Propiedades

IUPAC Name |

1H-pyrazol-4-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-5-6-2-3;/h1-2,7-8H,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKPOXLJKQYRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNN=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681674 | |

| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-38-9 | |

| Record name | Boronic acid, B-1H-pyrazol-4-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.